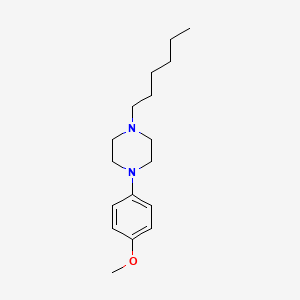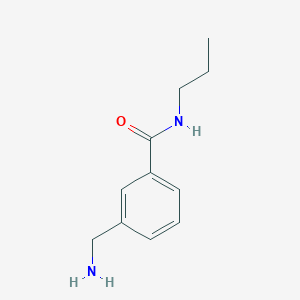
3-(aminomethyl)-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the overall yield of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include its reactivity, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, and stability. It could also include its spectroscopic properties, like its UV/Vis, IR, and NMR spectra .Scientific Research Applications
Neuroprotective and Anti-inflammatory Properties
- 3-(aminomethyl)-N-propylbenzamide derivatives exhibit psycho- and neurotropic properties, showing specific sedative and anti-amnesic effects, as well as potential anti-anxiety action and antihypoxic effect. This makes them promising for further studies as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
- The compound has shown to exert protective effects against distant liver injury induced by renal ischemia-reperfusion, primarily by ameliorating effects on oxidative stress (Tas Hekimoglu et al., 2014).
- It has also demonstrated significant attenuation of acute inflammatory responses and brain injury in experimental Escherichia coli meningitis in newborn piglets (Park, Chang, & Lee, 2001).
Cancer Research and Treatment Potential
- A derivative of this compound, AZD4877, has been identified as a kinesin spindle protein (KSP) inhibitor with potential for cancer treatment. This compound effectively arrested cells in mitosis, leading to cellular death, highlighting its promise in cancer therapy (Theoclitou et al., 2011).
- It also shows potential as a component in potent histone deacetylase inhibitors, particularly in targeting the HDAC6 isoform. This suggests its relevance in cancer treatment strategies (Blackburn et al., 2013).
Chemical and Pharmaceutical Synthesis
- The compound's utility in chemical synthesis, particularly in the creation of novel molecules with therapeutic potential, has been demonstrated. For instance, its involvement in the synthesis of complex molecules with potential as memory enhancers indicates its versatility in pharmaceutical development (Piplani, Sharma, Mehta, & Malik, 2018).
- Additionally, its application in the ultrasound-assisted eco-friendly synthesis of compounds like 3-cinnamoyl coumarins showcases its role in green chemistry and environmentally conscious pharmaceutical production (Akbarzadeh & Safaei‐Ghomi, 2020).
Radiosensitization and Imaging Applications
- 3-Aminobenzamide derivatives have been explored for their roles in radiosensitization, aiding in the treatment of cancers by enhancing the effects of radiation therapy. This application is particularly relevant in tumor treatment strategies (Brix et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(aminomethyl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-6-13-11(14)10-5-3-4-9(7-10)8-12/h3-5,7H,2,6,8,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZOGUWYAAPRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC(=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2452669.png)


![Ethyl 4-[[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2452672.png)
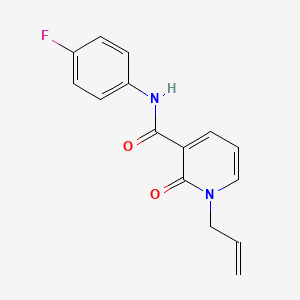
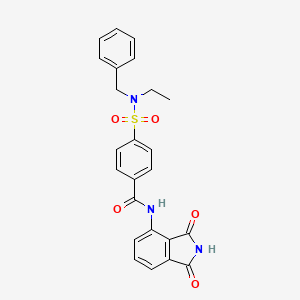
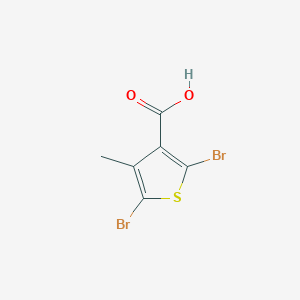
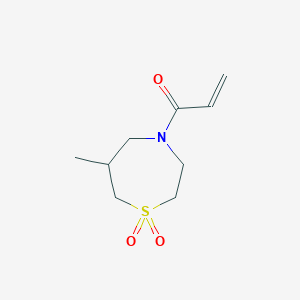
![5-amino-N-(2-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2452680.png)



![methyl 4-{[3-nitro-2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2452689.png)
